Methyl 3,5-dichloro-4-hydroxybenzoate

Environmental Remediation Adsorption Selectivity Water Treatment

This halogenated analog is not a generic preservative. The 3,5-dichloro substitution elevates LogP to ~2.8 for membrane adsorption studies and confers potent competitive inhibition of 4-hydroxybenzoate 1-hydroxylase. Procure for validated enzymology assays, advanced material synthesis, or environmental fate research. High-purity crystalline solid (mp 122-125°C).

Molecular Formula C8H6Cl2O3
Molecular Weight 221.03 g/mol
CAS No. 3337-59-5
Cat. No. B181858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,5-dichloro-4-hydroxybenzoate
CAS3337-59-5
Synonymsmethyl 3,5-dichloro-4-hydroxybenzoate
Molecular FormulaC8H6Cl2O3
Molecular Weight221.03 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1)Cl)O)Cl
InChIInChI=1S/C8H6Cl2O3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3
InChIKeyUKMOOQFHBGTLAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,5-dichloro-4-hydroxybenzoate (CAS: 3337-59-5): Chemical Identity and Procurement Baseline


Methyl 3,5-dichloro-4-hydroxybenzoate (CAS: 3337-59-5) is a halogenated benzoate ester characterized by two chlorine atoms at the 3- and 5-positions and a hydroxyl group at the 4-position of its benzene ring [1]. It is a white to off-white crystalline solid with a melting point of 122-125°C, a molecular weight of 221.04 g/mol, and a calculated LogP value ranging from 2.49 to 2.8 [2][3]. Its primary commercial relevance is as a chemical intermediate and a high-specificity research tool, distinguishing it from common non-halogenated paraben preservatives like methylparaben [4].

Technical Rationale: Why Methyl 3,5-dichloro-4-hydroxybenzoate Is Not Interchangeable with Other Parabens


Generic substitution fails because methyl 3,5-dichloro-4-hydroxybenzoate is not a simple preservative; it is a chlorinated analog whose 3,5-dichloro substitution fundamentally alters its physicochemical properties, biological interactions, and synthetic utility compared to its non-halogenated parent, methylparaben, or other alkyl parabens. The introduction of two electron-withdrawing chlorine atoms increases its acidity, lipophilicity (LogP ~2.8 vs. ~1.96 for methylparaben) [1], and significantly changes its environmental toxicity and molecular recognition profiles [2][3]. Furthermore, unlike many in-class analogs, it functions as a potent, competitive inhibitor of specific enzymes like 4-hydroxybenzoate 1-hydroxylase [4], making its selection non-negotiable in defined biochemical or synthetic contexts.

Quantitative Differentiation Evidence for Methyl 3,5-dichloro-4-hydroxybenzoate (CAS: 3337-59-5)


Superior Adsorption Affinity for Environmental Remediation Applications

In a study on selective adsorption using NH2-MIL-101(Fe)/Fe3O4/GO composites, methyl 3,5-dichloro-4-hydroxybenzoate demonstrated a significantly higher maximum adsorption capacity (11.76 mg/g) compared to its non-chlorinated analog methylparaben (8.34 mg/g) at a concentration of 30 mg/L [1]. This quantitative difference confirms a higher affinity for the adsorbent material, likely driven by stronger hydrophobic interactions resulting from its higher LogP.

Environmental Remediation Adsorption Selectivity Water Treatment

Potent Competitive Enzyme Inhibition for Biochemical Research

Methyl 3,5-dichloro-4-hydroxybenzoate (as its conjugate base, 3,5-dichloro-4-hydroxybenzoate) is a strong competitive inhibitor of 4-hydroxybenzoate 1-hydroxylase from Candida parapsilosis, an enzyme involved in the oxidative decarboxylation of 4-hydroxybenzoate derivatives [1]. This specific inhibitory action is not shared by the non-chlorinated substrate, 4-hydroxybenzoate, and is a key differentiator from simple parabens which may act as non-specific antimicrobials.

Enzymology Biochemical Assay Inhibitor Screening

Distinct Physicochemical Properties Critical for Synthesis and Formulation

The calculated LogP value for methyl 3,5-dichloro-4-hydroxybenzoate is approximately 2.8 (XLogP3) , which is significantly higher than that of methylparaben (LogP ~1.96) [1]. This increase in lipophilicity is a direct consequence of the 3,5-dichloro substitution and directly impacts its solubility, membrane permeability, and chromatographic behavior.

Organic Synthesis Formulation Science Physicochemical Characterization

Differentiated Environmental and Toxicological Profile

While a full toxicological profile is not available, the compound carries specific hazard statements (H315, H319, H335) indicating it is a skin and eye irritant and may cause respiratory irritation [1]. Notably, in the same adsorption study discussed previously, the dichlorinated parabens (methyl and ethyl) were qualitatively referred to as 'more toxic' than their non-chlorinated counterparts, providing a class-level inference of increased environmental hazard [2].

Environmental Safety Toxicology Risk Assessment

Validated Application Scenarios for Methyl 3,5-dichloro-4-hydroxybenzoate (CAS: 3337-59-5)


Model Pollutant for Advanced Water Treatment Material Testing

Due to its higher relative toxicity and strong hydrophobic adsorption profile compared to other parabens, methyl 3,5-dichloro-4-hydroxybenzoate serves as a challenging and industrially relevant model pollutant for benchmarking novel adsorbents or membrane filtration technologies in environmental engineering laboratories [1].

Specific Enzyme Inhibitor in Fungal Biochemistry Research

As a validated strong competitive inhibitor of 4-hydroxybenzoate 1-hydroxylase from Candida parapsilosis, this compound is an essential tool for enzymologists studying the catalytic mechanism of this flavoprotein monooxygenase or investigating metabolic pathways of aromatic compounds in fungi [2].

Lipophilic Building Block in Synthetic Organic Chemistry

Its high lipophilicity (LogP ~2.8) and the presence of the ester and phenolic hydroxyl functional groups make it a valuable, well-characterized intermediate for synthesizing more complex, halogenated organic molecules with potential applications in materials science or agrochemicals .

Calibration Standard for Environmental Analysis of Chlorinated Parabens

Given its distinct physicochemical properties, including a melting point of 122-125°C and specific chromatographic behavior dictated by its LogP, this compound can be utilized as a reference standard for developing and validating analytical methods (e.g., HPLC, GC-MS) aimed at detecting and quantifying this class of halogenated parabens in environmental samples [3][4].

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